molecular formula C11H12N2O B1626878 1-ethyl-3-methylquinoxalin-2(1H)-one CAS No. 73148-14-8

1-ethyl-3-methylquinoxalin-2(1H)-one

Cat. No. B1626878
CAS RN: 73148-14-8
M. Wt: 188.23 g/mol
InChI Key: YPQOEHPFAFQSIE-UHFFFAOYSA-N
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Patent
US08835634B2

Procedure details

5.4 g (39.6 mM) of N-ethylbenzene-1,2-diamine and 2.76 ml (39.6 mM) of 2-oxopropanoic acid in 200 ml of methanol were refluxed for 8 h. The solvent was removed under vacuum. The residue was further purified by silica gel column chromatography, using dichloromethane, followed by dichloromethane/dimethylketone (95/5) as eluant to give 4.2 g of 1-ethyl-3-methyl-quinoxalin-2(1H)-one as a yellow solid. Yield: 56.7%.
Quantity
5.4 g
Type
reactant
Reaction Step One
Quantity
2.76 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:3][C:4]1[C:5]([NH2:10])=[CH:6][CH:7]=[CH:8][CH:9]=1)[CH3:2].O=[C:12]([CH3:16])[C:13](O)=[O:14]>CO>[CH2:1]([N:3]1[C:4]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[N:10]=[C:12]([CH3:16])[C:13]1=[O:14])[CH3:2]

Inputs

Step One
Name
Quantity
5.4 g
Type
reactant
Smiles
C(C)NC=1C(=CC=CC1)N
Name
Quantity
2.76 mL
Type
reactant
Smiles
O=C(C(=O)O)C
Name
Quantity
200 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was further purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)N1C(C(=NC2=CC=CC=C12)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 56.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.